2-(3-Fluoro-5-nitrophenyl)acetic acid
CAS No.: 1211529-88-2
Cat. No.: VC3312123
Molecular Formula: C8H6FNO4
Molecular Weight: 199.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211529-88-2 |
|---|---|
| Molecular Formula | C8H6FNO4 |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | 2-(3-fluoro-5-nitrophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H6FNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |
| Standard InChI Key | SEBFIXAFMCSCBL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)O |
Introduction
2-(3-Fluoro-5-nitrophenyl)acetic acid is a chemical compound with the CAS number 1211529-88-2. It is primarily used as a building block in organic synthesis due to its unique structural features, which include a fluorine atom and a nitro group attached to a phenyl ring linked to an acetic acid moiety. This compound is of interest in various research fields, particularly in pharmaceutical and chemical industries.
Synthesis and Applications
2-(3-Fluoro-5-nitrophenyl)acetic acid is synthesized through a series of organic reactions involving fluorination and nitration steps. Its applications are primarily in the synthesis of more complex molecules, such as pharmaceutical intermediates or advanced materials.
Safety and Handling
-
Safety Information: The compound is for research use only and should be handled with caution. It is not intended for human consumption.
-
Storage and Handling: Proper storage conditions and handling procedures should be followed to ensure safety and maintain the compound's integrity .
Stock Solution Preparation
| Amount (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 5.0217 mL | 1.0043 mL | 0.5022 mL |
| 5 mg | 25.1085 mL | 5.0217 mL | 2.5108 mL |
| 10 mg | 50.2169 mL | 10.0434 mL | 5.0217 mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume